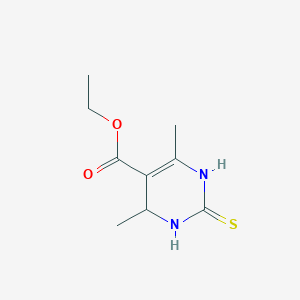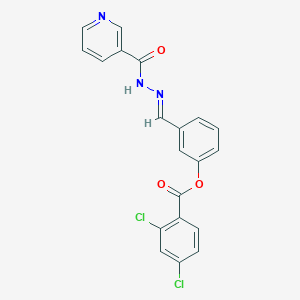![molecular formula C23H26N2O2S3 B12026556 N-Benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12026556.png)
N-Benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bencil-N-(terc-butil)-4-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tio-1,3-tiazolidin-3-YL]butanamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazolidinona, una parte de tiofeno y un grupo butanamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Bencil-N-(terc-butil)-4-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tio-1,3-tiazolidin-3-YL]butanamida típicamente involucra múltiples pasos, comenzando con la preparación del anillo de tiazolidinona. Esto se puede lograr mediante la reacción de un derivado de tiourea con un compuesto carbonílico en condiciones ácidas. La parte de tiofeno se introduce luego a través de una reacción de condensación de Knoevenagel, donde la tiazolidinona reacciona con un aldehído de tiofeno en presencia de una base. Finalmente, el grupo butanamida se une a través de una reacción de acoplamiento de amida usando N-Bencil-N-(terc-butil)amina y un reactivo de acoplamiento adecuado como EDCI o DCC.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para los pasos de condensación de Knoevenagel y acoplamiento de amida, así como el desarrollo de métodos de purificación eficientes como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Bencil-N-(terc-butil)-4-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tio-1,3-tiazolidin-3-YL]butanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La parte de tiofeno se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Los grupos carbonilo en el anillo de tiazolidinona se pueden reducir a alcoholes.
Sustitución: Los grupos bencilo y terc-butilo se pueden sustituir con otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen ácido m-cloroperbenzoico (m-CPBA) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando haluros de alquilo o haluros de arilo en presencia de una base como carbonato de potasio (K₂CO₃).
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Varios derivados de alquilo o arilo.
Aplicaciones Científicas De Investigación
N-Bencil-N-(terc-butil)-4-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tio-1,3-tiazolidin-3-YL]butanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-Bencil-N-(terc-butil)-4-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tio-1,3-tiazolidin-3-YL]butanamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiazolidinona y la parte de tiofeno son características estructurales clave que permiten que el compuesto se una a estos objetivos, potencialmente inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
N-Bencil-terc-butilamina: Un compuesto más simple con funcionalidad de amina similar.
Derivados de tiazolidinona: Compuestos con la estructura del anillo de tiazolidinona pero con diferentes sustituyentes.
Derivados de tiofeno: Compuestos que contienen la parte de tiofeno con varios grupos funcionales.
Unicidad
N-Bencil-N-(terc-butil)-4-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tio-1,3-tiazolidin-3-YL]butanamida es única debido a su combinación de características estructurales, incluyendo el anillo de tiazolidinona, la parte de tiofeno y el grupo butanamida. Esta estructura única confiere propiedades químicas y biológicas específicas que la distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C23H26N2O2S3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
N-benzyl-N-tert-butyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C23H26N2O2S3/c1-23(2,3)25(16-17-9-5-4-6-10-17)20(26)12-7-13-24-21(27)19(30-22(24)28)15-18-11-8-14-29-18/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3/b19-15+ |
Clave InChI |
GVSRSEOHSIKNAG-XDJHFCHBSA-N |
SMILES isomérico |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026484.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
![4-(4-Butoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026511.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12026535.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12026541.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)

